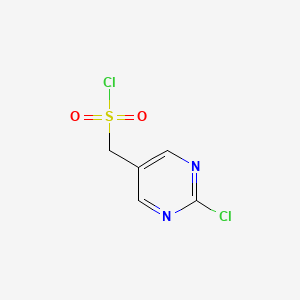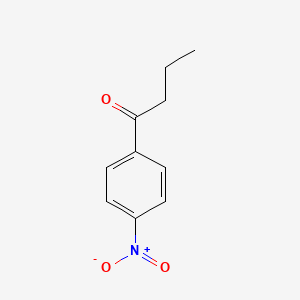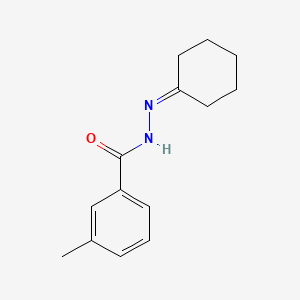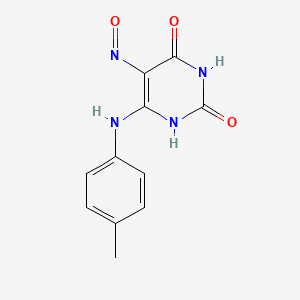
5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol is a chemical compound known for its unique structure and properties It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol typically involves the nitration of 6-(4-toluidino)-2,4-pyrimidinediol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include nitric acid and sulfuric acid, which facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol involves its interaction with molecular targets and pathways within biological systems. The nitroso group is known to participate in redox reactions, which can influence cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitroso-6-(4-aminophenyl)-2,4-pyrimidinediol
- 5-Nitroso-6-(4-methylanilino)-2,4-pyrimidinediol
- 5-Nitroso-6-(4-ethylphenyl)-2,4-pyrimidinediol
Uniqueness
5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
7155-22-8 |
|---|---|
Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
6-(4-methylanilino)-5-nitroso-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N4O3/c1-6-2-4-7(5-3-6)12-9-8(15-18)10(16)14-11(17)13-9/h2-5H,1H3,(H3,12,13,14,16,17) |
InChI Key |
KISQMZNLGUJUJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)NC(=O)N2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


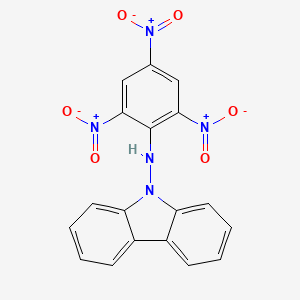
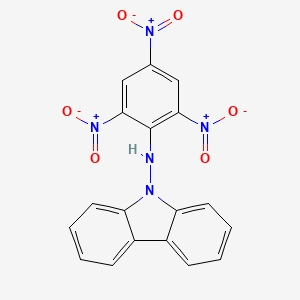
![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)
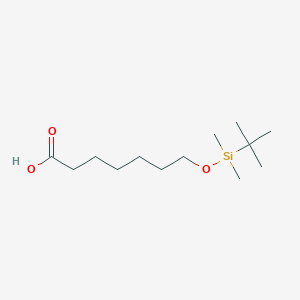

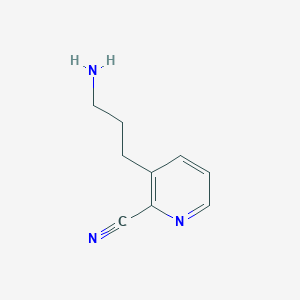
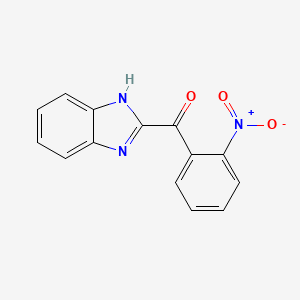
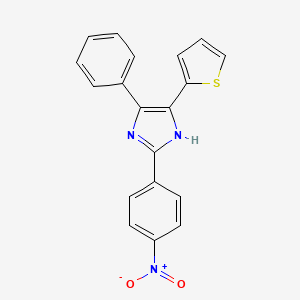
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)

